(4-Chlorophenyl)(diphenyl)methanol CAS 6922-89-0 properties
(4-Chlorophenyl)(diphenyl)methanol CAS 6922-89-0 properties
The following technical guide details the properties, synthesis, and applications of (4-Chlorophenyl)(diphenyl)methanol , structured for researchers and drug development professionals.
CAS: 6922-89-0 | Formula: C₁₉H₁₅ClO | MW: 294.78 g/mol [1]
Executive Summary
(4-Chlorophenyl)(diphenyl)methanol, often referred to as 4-Chlorotrityl alcohol , is a tertiary alcohol and a critical intermediate in organic synthesis and medicinal chemistry.[1] Unlike its "hyper-acid-labile" isomer (2-chlorotrityl alcohol), the 4-chloro derivative exhibits a distinct stability profile governed primarily by electronic effects rather than steric strain.[1]
Its primary utility lies in two domains:
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Protecting Group Chemistry: It serves as the immediate precursor to 4-Chlorotrityl chloride (4-Cl-Trt-Cl) , a reagent used to introduce the 4-chlorotrityl protecting group.[1] This group offers "tunable" acid lability—more stable than standard trityl (Tr) and dimethoxytrityl (DMTr) groups—enabling orthogonal deprotection strategies in peptide and nucleotide synthesis.[1]
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Pharmaceutical Impurity Profiling: It is a regulated impurity (Impurity B) in the manufacturing of Clotrimazole , requiring precise quantification for regulatory compliance (ICH Q3A/Q3B).
Physicochemical Profile
| Property | Data | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere.[1] |
| Melting Point | 84–86 °C (Lit.)[1] | Distinct from secondary alcohol analogs (e.g., 4-chlorobenzhydrol, MP ~60°C).[1] |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene | Insoluble in water.[1] Forms carbocation in TFA. |
| pKa (Conj. Acid) | ~ -4 to -5 (estimated for cation) | The 4-Cl substituent destabilizes the carbocation relative to Trityl.[1] |
| Reactivity | SN1 Pathway Dominant | Reacts readily with acetyl chloride or SOCl₂ to form the trityl chloride. |
Synthetic Protocol: Grignard Addition
The most robust synthesis involves the addition of a Grignard reagent to a benzophenone derivative. This route is preferred over Friedel-Crafts methods due to higher regioselectivity and yield.[1]
Reaction Scheme
The synthesis couples 4-Chlorobenzophenone with Phenylmagnesium bromide (or conversely, Benzophenone with 4-Chlorophenylmagnesium bromide).[1]
Figure 1: Grignard synthesis pathway. The reaction proceeds via nucleophilic attack on the carbonyl carbon.
Step-by-Step Methodology
Reagents:
Protocol:
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Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (N₂).[1]
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Dissolution: Dissolve 4-Chlorobenzophenone in anhydrous THF (5 mL/mmol). Cool to 0°C.[1][2]
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Addition: Add PhMgBr solution dropwise over 30 minutes. Note: Exothermic reaction.[1] Maintain internal temp < 10°C to prevent biphenyl byproduct formation.
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Reflux: Once addition is complete, warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting ketone spot should disappear.
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Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl. Caution: Vigorous bubbling.[1]
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Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate in vacuo.
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Purification: Recrystallize from hot Hexane/Ethanol (9:1) to yield white crystals.[1]
Self-Validation Check:
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Color Change: Reaction mixture typically transitions from clear/yellow to a cloudy suspension (alkoxide formation).[1]
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Quench: Failure to observe bubbling upon NH₄Cl addition implies the Grignard reagent was consumed or degraded (wet solvent).
Mechanistic Insight: The Trityl Electronic Ladder
Understanding the acid stability of trityl derivatives is crucial for selecting the right protecting group. The stability of the ether/ester bond is inversely proportional to the stability of the corresponding carbocation (SN1 mechanism).
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Electron Donating Groups (OMe): Stabilize the cation
Rapid ionization High Acid Lability . -
Electron Withdrawing Groups (Cl): Destabilize the cation
Slow ionization Increased Acid Stability .
(4-Chlorophenyl)(diphenyl)methanol sits at a unique position: it is more stable to acid than unsubstituted trityl alcohol, making it useful for protecting groups that must survive mild acid treatments (like detachment of 2-chlorotrityl resins).[1]
Figure 2: Relative acid stability of trityl protecting groups.[1] 4-Chlorotrityl is more resistant to acid than standard trityl.[1]
Critical Distinction: Do not confuse 4-chlorotrityl with 2-chlorotrityl .
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2-Chlorotrityl: Steric hindrance twists the phenyl rings, relieving strain upon ionization.[1] This makes it hyper-acid-labile (cleaves with 1% TFA).[1]
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4-Chlorotrityl: Steric effect is negligible.[1] Electronic effect (inductive withdrawal) dominates, making it less labile than Trityl.[1]
Applications in Drug Development
A. Precursor to 4-Chlorotrityl Chloride
Researchers convert the alcohol to the chloride using Acetyl Chloride or Thionyl Chloride. The resulting 4-Chlorotrityl Chloride is used to functionalize resins or protect primary alcohols/amines.[1]
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Reaction: ROH + SOCl₂ → RCl + SO₂ + HCl
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Utility: The 4-Cl-Trt group is retained during the removal of DMTr groups in oligonucleotide synthesis, allowing for block-synthesis strategies.[1]
B. Pharmaceutical Impurity Standard (Clotrimazole)
In the synthesis of the antifungal Clotrimazole (a trityl-imidazole), the reaction of 2-chlorotrityl chloride can be contaminated with the 4-chloro isomer if the starting material (2-chlorobenzotrichloride) contains 4-chloro impurities.
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Regulatory Requirement: CAS 6922-89-0 is Impurity B in the European Pharmacopoeia monograph for Clotrimazole.[1]
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Action: QC labs must use authentic (4-Chlorophenyl)(diphenyl)methanol as a reference standard to demonstrate that this impurity is below the reporting threshold (typically <0.10%).[1]
Safety & Handling
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Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1]
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Storage: Store at +2°C to +8°C. Hygroscopic.
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Disposal: Halogenated organic waste.[1] Do not mix with non-halogenated solvents during disposal to avoid incineration costs.[1]
References
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European Pharmacopoeia (Ph.[1] Eur.) . Clotrimazole Monograph: Impurity B. European Directorate for the Quality of Medicines (EDQM).
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Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard text for trityl group stability hierarchies).
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Barlos, K., et al. (1989).[1] "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze". Tetrahedron Letters, 30(30), 3943-3946.[1] (Seminal work on chlorotrityl resin stability).
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BenchChem . Synthesis of 4-Chlorophenyl derivatives via Grignard. Link[1]
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PubChem . Compound Summary: (4-Chlorophenyl)diphenylmethanol (CAS 6922-89-0).[1][4] National Library of Medicine. Link[1]
